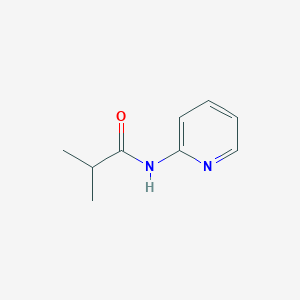

2-methyl-N-pyridin-2-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-pyridin-2-ylpropanamide is an organic compound that features a pyridine ring attached to a 2-methylpropanamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-pyridin-2-ylpropanamide typically involves the reaction of 2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Synthetic Routes

The synthesis of 2-methyl-N-pyridin-2-ylpropanamide typically involves amide bond formation between 2-pyridinecarboxylic acid and 2-methylpropanoyl chloride. Industrial-scale production may employ continuous flow reactors to enhance efficiency and reduce waste .

Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution under specific conditions:

-

Iodination : Deprotonation of the amide group with n-BuLi generates a reactive intermediate, followed by electrophilic iodination. This reaction yields substituted pyridine derivatives, such as N-(4-iodopyridin-2-yl)propanamide, with variable yields (23–70%) depending on reaction conditions .

Reaction Conditions for Iodination

| Yield | Reagents & Conditions |

|---|---|

| 70% | n-BuLi, iodine, THF, -78°C |

| 38% | n-BuLi, iodine, THF, -78°C |

| 23% | n-BuLi, iodine, THF, -78°C |

Palladium-Mediated C(sp³)–H Activation

The N-methyl group can undergo C(sp³)–H bond functionalization via palladium catalysis:

-

Arylation/Alkylation : A dinuclear palladacycle intermediate forms, enabling substitution at the N-methyl position. This process yields diversely substituted derivatives with good functional group tolerance .

Key Steps in Palladium-Mediated Reactions

-

Formation of Palladacycle : Reaction with Pd(OAc)₂ generates a dinuclear intermediate.

-

C(sp³)–H Activation : The N-methyl group undergoes oxidative addition to form a reactive species.

-

Transmetallation : Substitution with aryl/alkyl reagents occurs, followed by reductive elimination to release the product .

Hammett Analysis

In palladium-catalyzed reactions, electron-withdrawing substituents (e.g., pyridine rings) accelerate reaction rates, as evidenced by a positive ρ value (ρ = 0.48) in Hammett plots .

Kinetic Data

-

Rate-Determining Step : Transmetallation is often the rate-limiting step in palladium-mediated processes.

-

Product Formation : Reductive elimination of intermediates occurs rapidly, yielding disubstituted alkyne derivatives .

Comparison of Reaction Types

| Reaction Type | Key Reagents/Conditions | Major Products |

|---|---|---|

| Electrophilic Substitution | n-BuLi, iodine, THF, -78°C | Substituted pyridine derivatives |

| Palladium-Mediated C-H Activation | Pd(OAc)₂, aryl/alkyl reagents | Aryl/alkyl-substituted amides |

| Reduction | LiAlH₄, NaBH₄ | 2-Methylpropanamine derivatives |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as a pharmaceutical agent due to its interactions with biological targets. Research indicates that it may modulate various biological pathways, particularly those involved in inflammation and cancer. Its structural similarities to other bioactive compounds suggest that it could exhibit significant biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methyl-N-(pyridin-3-yl)propanamide | C9H12N2O | Substituted at the 3-position of the pyridine ring |

| N-Ethyl-N-(pyridin-2-yl)propanamide | C10H13N2O | Ethyl group instead of methyl |

| N-Methyl-N-(pyridin-4-yl)propanamide | C9H12N2O | Substituted at the 4-position of the pyridine ring |

The specific substitution pattern on both the amide nitrogen and the pyridine ring influences its reactivity and biological properties compared to other similar compounds.

Anti-inflammatory Properties

In vitro studies have demonstrated that 2-methyl-N-pyridin-2-ylpropanamide can significantly reduce the production of pro-inflammatory cytokines. For instance:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a promising anti-inflammatory profile, suggesting potential therapeutic applications in conditions characterized by inflammation .

Anticancer Efficacy

Case studies have highlighted the compound's anticancer properties:

- Study on Ovarian Cancer : In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls.

This suggests that the compound may induce apoptosis and inhibit angiogenesis, making it a candidate for further investigation in cancer therapy .

Materials Science Applications

The unique structural features of this compound also make it suitable for applications in materials science. Its ability to form stable complexes with metals enhances its potential use in catalysis and as a ligand in coordination chemistry.

Mécanisme D'action

The mechanism of action of 2-methyl-N-pyridin-2-ylpropanamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pyridine ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions.

Comparaison Avec Des Composés Similaires

N-(2-Pyridyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.

N-(2-Pyridyl)benzamide: Contains a benzamide group, offering different steric and electronic properties.

N-(2-Pyridyl)thiourea: Features a thiourea group, which can form different types of interactions with molecular targets.

Uniqueness: 2-methyl-N-pyridin-2-ylpropanamide is unique due to the presence of the 2-methylpropanamide group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.

Propriétés

Formule moléculaire |

C9H12N2O |

|---|---|

Poids moléculaire |

164.20 g/mol |

Nom IUPAC |

2-methyl-N-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,10,11,12) |

Clé InChI |

UJGGWVZXDWWEAG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(=O)NC1=CC=CC=N1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.